molecular formula C12H13N3O2S B2929048 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203378-80-6

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2929048
CAS RN: 1203378-80-6
M. Wt: 263.32
InChI Key: WWZWATIXOHEEDD-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTA is a synthetic compound that belongs to the class of pyrimidine derivatives and has a molecular weight of 311.37 g/mol.

Scientific Research Applications

Crystallography and Structural Studies

The crystal structures of related compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. Such studies provide insights into the intramolecular interactions stabilizing these conformations, which are crucial for understanding the chemical behavior and reactivity of these molecules (Subasri et al., 2016).

Synthesis and Potential Thymidylate Synthase Inhibitors

Research has focused on synthesizing classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, aiming to develop new antitumor agents. These studies explore the synthesis process, including Heck coupling and cyclization, to produce compounds with potential biological activity (Gangjee et al., 2004).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Further investigations have led to the synthesis of compounds acting as dual inhibitors for both dihydrofolate reductase (DHFR) and thymidylate synthase (TS), demonstrating significant antitumor activities. These studies highlight the importance of structural modifications, such as the introduction of an ethyl group, to enhance potency and the spectrum of tumor inhibition (Gangjee et al., 2009).

Anticonvulsant Agents

The synthesis of new derivatives aiming at anticonvulsant activities has been explored. This includes studying the affinity of these compounds with anticonvulsant biotargets and evaluating their efficacy in vivo, contributing to the development of potential new treatments for seizures (Severina et al., 2020).

Antimicrobial Activities

Research into the synthesis of novel derivatives also extends to evaluating their antimicrobial activities against a range of bacterial and fungal strains. This work contributes to identifying new compounds with potential as antimicrobial agents, addressing the need for novel treatments in the face of growing antibiotic resistance (Hossan et al., 2012).

properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZWATIXOHEEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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